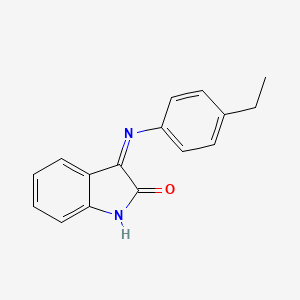![molecular formula C17H17FN4O2 B15002052 2-[(4-Fluorophenyl)methyl]-5-([(4-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B15002052.png)
2-[(4-Fluorophenyl)methyl]-5-([(4-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-FLUOROPHENYL)METHYL]-3-{[(4-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 1-[(4-FLUOROPHENYL)METHYL]-3-{[(4-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, including the formation of the triazole ring and the introduction of the fluorophenyl and methoxyphenyl groups. Common synthetic routes include:
Cyclization Reactions: The triazole ring can be formed through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
Substitution Reactions:
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[(4-FLUOROPHENYL)METHYL]-3-{[(4-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl or methoxyphenyl groups are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include halogenated precursors, hydrazine derivatives, and oxidizing/reducing agents. Reaction conditions often involve controlled temperature, pressure, and pH to achieve desired products.
Scientific Research Applications
1-[(4-FLUOROPHENYL)METHYL]-3-{[(4-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(4-FLUOROPHENYL)METHYL]-3-{[(4-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, leading to inhibition or activation of their functions.
Pathways Involved: Modulation of signaling pathways, such as the NF-kB inflammatory pathway, which plays a role in various biological processes.
Comparison with Similar Compounds
1-[(4-FLUOROPHENYL)METHYL]-3-{[(4-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can be compared with other similar compounds, such as:
Triazole Derivatives: Compounds like 1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole and 1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl]-1H-1,2,4-triazole share similar structural features but differ in their biological activities and applications.
Fluorophenyl Compounds: Compounds containing fluorophenyl groups, such as 4-fluorophenylmethanol, exhibit different chemical properties and reactivity compared to the target compound.
Properties
Molecular Formula |
C17H17FN4O2 |
|---|---|
Molecular Weight |
328.34 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]-5-[(4-methoxyanilino)methyl]-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C17H17FN4O2/c1-24-15-8-6-14(7-9-15)19-10-16-20-17(23)22(21-16)11-12-2-4-13(18)5-3-12/h2-9,19H,10-11H2,1H3,(H,20,21,23) |
InChI Key |
BEEFHFBAOTVIJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=NN(C(=O)N2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one](/img/structure/B15001973.png)
![3-amino-N-(3-chloro-4-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15001979.png)
![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methoxybenzamide](/img/structure/B15001982.png)

![8-amino-2-anilino-6-(4-methoxyphenyl)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide](/img/structure/B15001994.png)
![N-[4-(6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-9-yl)phenyl]acetamide](/img/structure/B15002002.png)


![methyl 6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15002043.png)
![2-Methyl-3-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)methyl]quinoxaline](/img/structure/B15002057.png)
![7-methyl-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B15002058.png)
![N-(2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002067.png)

![2,2'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(4-nitrophenol)](/img/structure/B15002072.png)
